molecular formula C16H18FN3O2S B2737991 3-(2-Fluorophenyl)-1-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]propan-1-one CAS No. 2176069-59-1

3-(2-Fluorophenyl)-1-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]propan-1-one

Cat. No.: B2737991
CAS No.: 2176069-59-1
M. Wt: 335.4
InChI Key: POVNOBAHBUVPGY-UHFFFAOYSA-N
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Description

3-(2-Fluorophenyl)-1-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]propan-1-one is a complex organic compound that has garnered interest in various fields of scientific research

Scientific Research Applications

    Chemistry: The compound’s unique structure makes it a valuable subject for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: It has shown potential as a bioactive molecule, with studies exploring its interactions with biological targets.

    Medicine: Research has investigated its potential as a therapeutic agent, particularly in the treatment of certain diseases.

    Industry: The compound’s properties may make it useful in various industrial applications, such as in the development of new materials or chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Fluorophenyl)-1-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]propan-1-one typically involves multiple steps, starting with the preparation of the thiadiazole ring, followed by the formation of the piperidine ring, and finally the attachment of the fluorophenyl group. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of automated systems and advanced analytical techniques ensures consistent quality and adherence to safety standards.

Chemical Reactions Analysis

Types of Reactions

3-(2-Fluorophenyl)-1-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, which may alter its chemical properties and reactivity.

    Reduction: Reduction reactions can lead to the formation of different reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent choice, play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.

Mechanism of Action

The mechanism by which 3-(2-Fluorophenyl)-1-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]propan-1-one exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in cellular processes, such as enzyme activity, signal transduction, and gene expression. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)-3-(2-chlorophenyl)propan-1-one
  • 1-(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)-3-(2-bromophenyl)propan-1-one
  • 1-(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)-3-(2-iodophenyl)propan-1-one

Uniqueness

The uniqueness of 3-(2-Fluorophenyl)-1-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]propan-1-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, the presence of the fluorophenyl group may enhance its stability, reactivity, and potential bioactivity.

Properties

IUPAC Name

3-(2-fluorophenyl)-1-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FN3O2S/c17-14-4-2-1-3-12(14)5-6-15(21)20-9-7-13(8-10-20)22-16-19-18-11-23-16/h1-4,11,13H,5-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POVNOBAHBUVPGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NN=CS2)C(=O)CCC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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